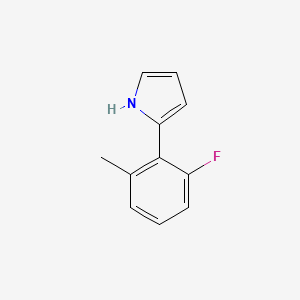
2-(2-Fluoro-6-methylphenyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-6-methylphenyl)pyrrole is a chemical compound that belongs to the class of fluorinated aromatic heterocycles. This compound features a pyrrole ring, which is a five-membered heterocyclic aromatic ring containing one nitrogen atom, substituted with a fluorine atom and a methyl group at the 2 and 6 positions of the phenyl ring, respectively. The presence of fluorine and methyl groups significantly influences the chemical and physical properties of the compound, making it a valuable substance in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common synthetic route involves the direct fluorination of 2-methylpyrrole using a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to avoid over-fluorination.
Cross-Coupling Reactions: Another approach is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom. This method involves the reaction of 2-methylpyrrole with a fluorinated boronic acid or boronic ester in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The compound can also be synthesized through electrophilic aromatic substitution reactions, where a fluorinating agent is used to introduce the fluorine atom onto the phenyl ring of 2-methylpyrrole.
Industrial Production Methods: In an industrial setting, the production of this compound is typically carried out using large-scale reactors equipped with advanced control systems to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Reduction reactions can convert the fluorinated pyrrole into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution typically involves the use of strong acids or Lewis acids, while nucleophilic substitution may require strong bases.
Major Products Formed:
Oxidation: Fluorinated pyrrole derivatives, carboxylic acids.
Reduction: Amines, amides.
Substitution: Various substituted pyrroles, depending on the substituent introduced.
科学研究应用
2-(2-Fluoro-6-methylphenyl)pyrrole has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: It has potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which 2-(2-Fluoro-6-methylphenyl)pyrrole exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity.
相似化合物的比较
2-(2-Fluoro-6-methylphenyl)pyrrole is similar to other fluorinated pyrroles and phenylpyrroles, but its unique combination of fluorine and methyl groups sets it apart. Some similar compounds include:
2-(2-Fluoro-6-methoxyphenyl)pyrrole
2-(2-Fluoro-6-ethylphenyl)pyrrole
2-(2-Fluoro-6-chlorophenyl)pyrrole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
属性
分子式 |
C11H10FN |
|---|---|
分子量 |
175.20 g/mol |
IUPAC 名称 |
2-(2-fluoro-6-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-2-5-9(12)11(8)10-6-3-7-13-10/h2-7,13H,1H3 |
InChI 键 |
GXUHVCVSCVJRAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)F)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



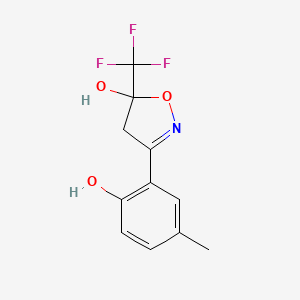
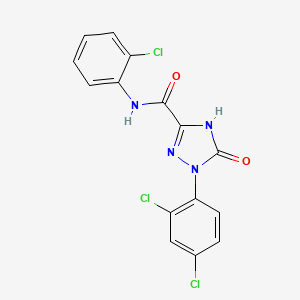
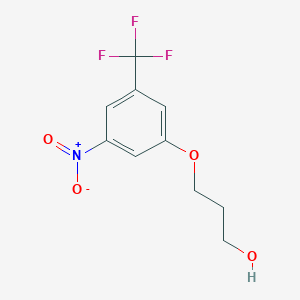
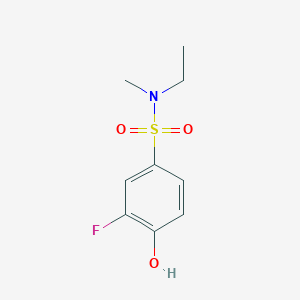
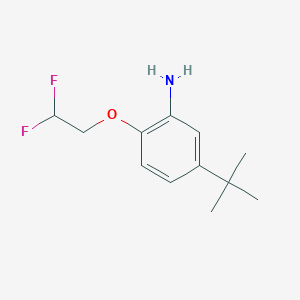
![2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid](/img/structure/B15340303.png)
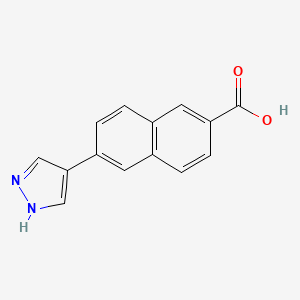
![methyl (1S,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B15340307.png)

![[Dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B15340312.png)
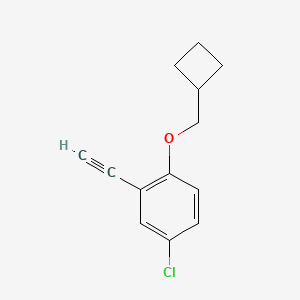
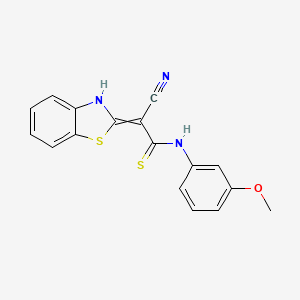
![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
